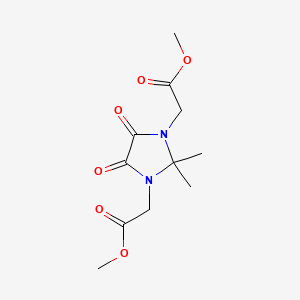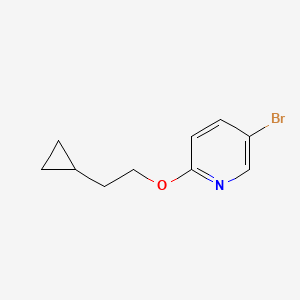![molecular formula C12H22N2O5 B8557043 tert-butyl (2R)-2-{[methoxy(methyl)amino]carbonyl}-4-morpholinecarboxylate](/img/structure/B8557043.png)
tert-butyl (2R)-2-{[methoxy(methyl)amino]carbonyl}-4-morpholinecarboxylate
Übersicht
Beschreibung
®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with t-butyl chloroformate and methoxy(methyl)amine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield. The general synthetic route can be summarized as follows:
Starting Materials: Morpholine, t-butyl chloroformate, methoxy(methyl)amine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: Morpholine is first reacted with t-butyl chloroformate to form the intermediate t-butyl morpholine-4-carboxylate. This intermediate is then treated with methoxy(methyl)amine to yield the final product, ®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy(methyl)carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles like amines, thiols, or halides in solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its morpholine ring is known to interact with biological macromolecules, providing insights into biochemical pathways.
Medicine
In medicine, ®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound’s morpholine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A related compound with a similar t-butyl carbamate group.
tert-Butyl-N-methylcarbamate: Another compound with a t-butyl and methylcarbamate group.
N-Boc-hydroxylamine: A compound with a similar Boc-protected amine group.
Uniqueness
®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate is unique due to its combination of a morpholine ring and a methoxy(methyl)carbamoyl group This structural feature imparts specific reactivity and binding properties, distinguishing it from other similar compounds
Eigenschaften
Molekularformel |
C12H22N2O5 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-[methoxy(methyl)carbamoyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C12H22N2O5/c1-12(2,3)19-11(16)14-6-7-18-9(8-14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m1/s1 |
InChI-Schlüssel |
KLTDXKJVANISAN-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)C(=O)N(C)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N(C)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
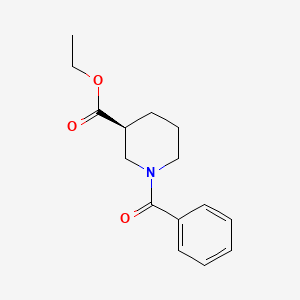
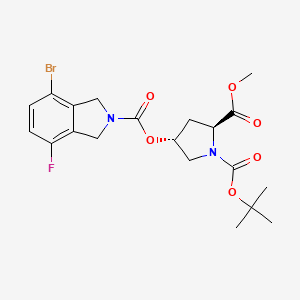

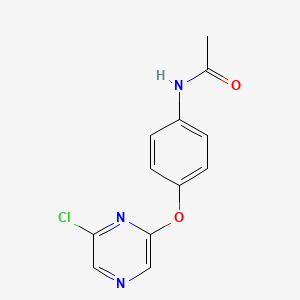
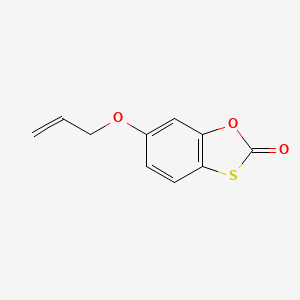
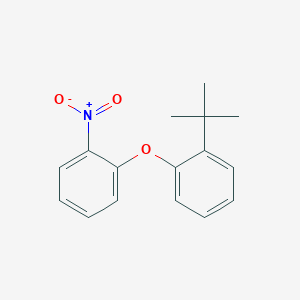
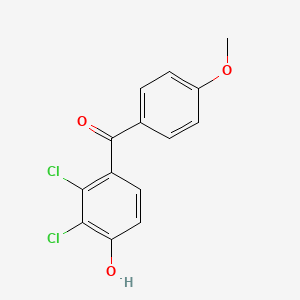
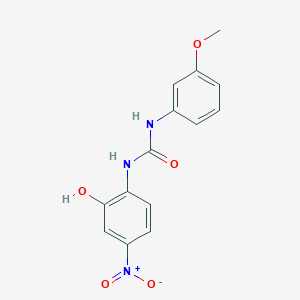
![5-Chloro-2-[(1-methylethyl)sulfanyl]benzonitrile](/img/structure/B8557036.png)
![8-Phenoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8557051.png)
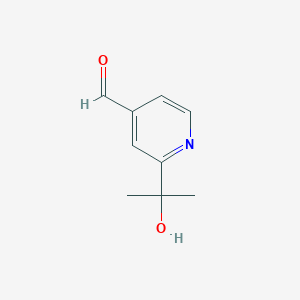
![2-[4-Chloro-2-(chloromethyl)phenoxy]-1-{(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl}ethan-1-one](/img/structure/B8557065.png)
